molecular formula C12H15N3O8 B8504163 Methyl 5-[bis(2-hydroxyethyl)amino]-2,4-dinitrobenzoate

Methyl 5-[bis(2-hydroxyethyl)amino]-2,4-dinitrobenzoate

Cat. No.: B8504163
M. Wt: 329.26 g/mol
InChI Key: DZCOLSXWMGFINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[bis(2-hydroxyethyl)amino]-2,4-dinitrobenzoate is a useful research compound. Its molecular formula is C12H15N3O8 and its molecular weight is 329.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15N3O8

Molecular Weight

329.26 g/mol

IUPAC Name

methyl 5-[bis(2-hydroxyethyl)amino]-2,4-dinitrobenzoate

InChI

InChI=1S/C12H15N3O8/c1-23-12(18)8-6-10(13(2-4-16)3-5-17)11(15(21)22)7-9(8)14(19)20/h6-7,16-17H,2-5H2,1H3

InChI Key

DZCOLSXWMGFINE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N(CCO)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 5-chloro-2,4-dinitrobenzoate (IV) (1.24 g, 4.76 mmol) was treated with diethanolarnine (1.00 g, 9.52 mmol) in dioxane (50 mL) at 50 ° C. for 3 h, and the residue after workup was chromatographed on silica gel. Elution with EtOAc gave methyl 5-[N,N-bis(2-hydroxyethyl)amino]-2,4-dinitrobenzoate (V) (1.52 g. 97%). mp (EtOAc/petroleum ether) 104°-106° C. 1H NMR (CDCl3) δ8.48 (s, 1 H, H-3), 7.45 (s, 1H, H-6), 3.95 (s, 3H, OCH3), 3.81 (t, J=5.0 Hz, 4 H, CH2OH), 3.60 (t,J=5.0 Hz, 4H, CH2N), 2.20 (br, 2H, OH). 13C NMR δ165.89 (COOMe), 147.53 (C-5), 138.67, 136.21 (C-2,4), 133.30 (C-1), 124.22. 121.65 (C-3,6), 59.34 (CH2OH), 54.59 (CH2N), 53.74 (OCH3). Anal. (C12H15N3O8) C,H,N.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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